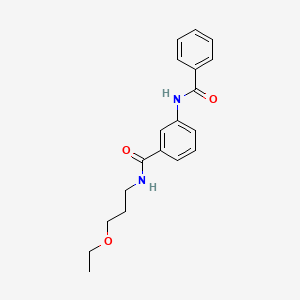
3-benzamido-N-(3-ethoxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzamido-N-(3-ethoxypropyl)benzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(3-ethoxypropyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and advanced technologies, such as ultrasonic irradiation, can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-benzamido-N-(3-ethoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated benzamides or other substituted derivatives.
Applications De Recherche Scientifique
3-benzamido-N-(3-ethoxypropyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-benzamido-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamides are known to act as antagonists to certain receptors, such as the γ-aminobutyric acid (GABA) receptors in insects . This interaction can inhibit the activity of these receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
3-amino-N-(3-ethoxypropyl)benzamide: A related compound with an amino group instead of a benzamido group.
2,3-dimethoxybenzamide: Another benzamide derivative with methoxy groups on the benzene ring.
Uniqueness
3-benzamido-N-(3-ethoxypropyl)benzamide is unique due to its specific structural features, such as the presence of both benzamido and ethoxypropyl groups. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H22N2O3 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
3-benzamido-N-(3-ethoxypropyl)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-13-7-12-20-18(22)16-10-6-11-17(14-16)21-19(23)15-8-4-3-5-9-15/h3-6,8-11,14H,2,7,12-13H2,1H3,(H,20,22)(H,21,23) |
Clé InChI |
RPXGTLKUHDSZLC-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2-dimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960770.png)
![6-chloro-1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14960783.png)
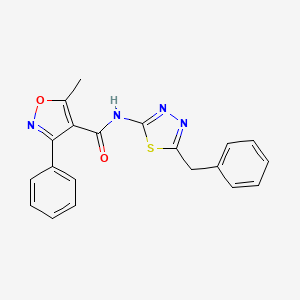
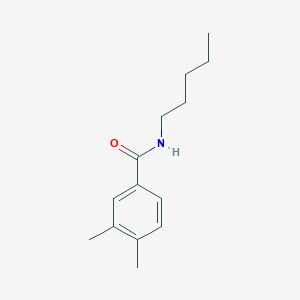
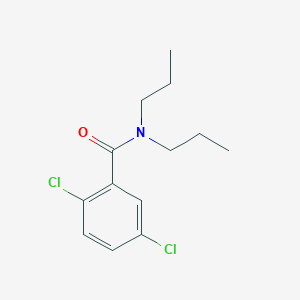
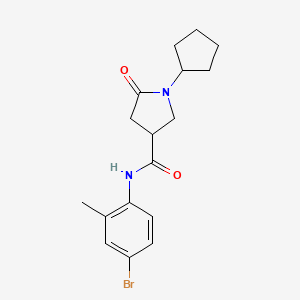
![Propyl 4-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14960808.png)
![N-[3-(diethylamino)propyl]biphenyl-4-carboxamide](/img/structure/B14960814.png)
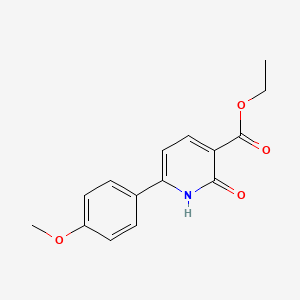
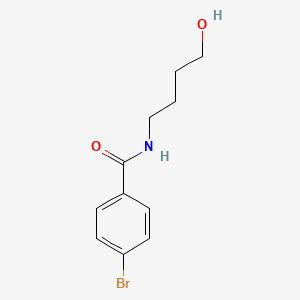


![(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B14960839.png)

